N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

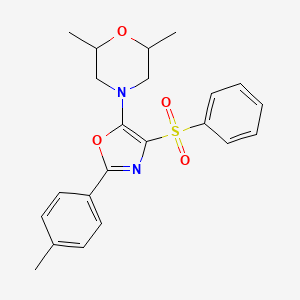

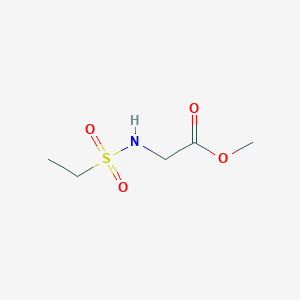

“N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . It also contains a nitro group and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzothiophene ring, a nitro group (-NO2), and a carboxamide group (-CONH2) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and can participate in reduction reactions. The carboxamide group can undergo hydrolysis, and the benzothiazole ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

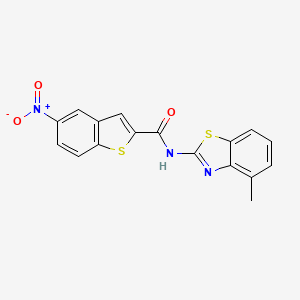

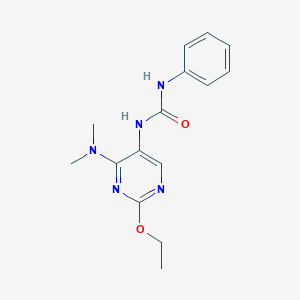

- Research : Scientists have synthesized derivatives of this compound, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones , as potential antibacterial agents . These derivatives were screened in vitro against Gram-positive and Gram-negative bacteria.

- Examples : Trimetrexate (TMQ) and piritrexim (PTX) are lipophilic DHFR inhibitors with remarkable anticancer activity .

- Chiral Contaminants : The compound’s enantiomers (mirror-image forms) may exhibit different behavior in environmental matrices. For instance, the transformation of α-HCH (hexachlorocyclohexane) shows high enantioselectivity, affecting its fate in the environment .

- Characterization : Structural confirmation is done using techniques like IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .

Antibacterial Activity

Anticancer Potential

Environmental Chemistry

Synthetic Methodology

Pharmacophore Exploration

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S2/c1-9-3-2-4-13-15(9)18-17(25-13)19-16(21)14-8-10-7-11(20(22)23)5-6-12(10)24-14/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWRFHBULXYDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2778723.png)

![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2778726.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide](/img/structure/B2778733.png)

acetonitrile](/img/structure/B2778737.png)

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)